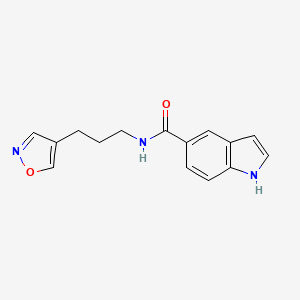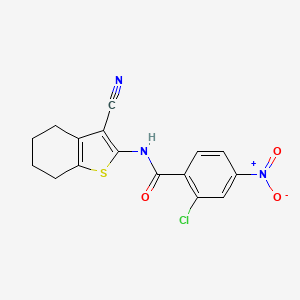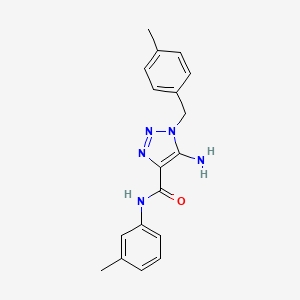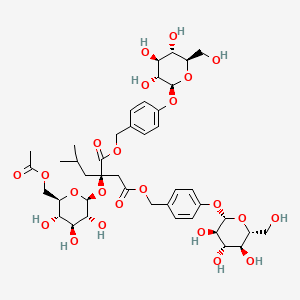
4-(3-Pyrrolidinylcarbonyl)-morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
Again, specific chemical reactions involving “4-(3-Pyrrolidinylcarbonyl)-morpholine hydrochloride” are not available. But, similar compounds like pinacol boronic esters undergo various transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Chemical and Pharmacological Interest in Morpholine and Pyrans Derivatives
Morpholine is recognized for its incorporation into various organic compounds with diverse pharmacological activities. Research highlights the pharmacological profile of morpholine derivatives, showing their broad spectrum of potential uses. Morpholine and pyran analogues are crucial due to their versatile applications in the chemical and pharmacological domains, serving as a foundation for the development of novel derivatives with significant activities (Asif & Imran, 2019).
Photocatalytic Degradation of Pollutants
Studies on the photocatalytic degradation of pollutants, including morpholine, provide insights into the environmental applications of related compounds. The identification of intermediate products from morpholine degradation helps understand the potential environmental impacts and the complexity of photocatalytic pathways, offering a basis for designing compounds with minimized adverse environmental effects (Pichat, 1997).
Antioxidant Activity Analysis
Research on antioxidant activity has broadened the scope of morpholine derivatives in various fields. The exploration of antioxidant assays, including those based on morpholine compounds, aids in the identification and evaluation of new antioxidants, highlighting the potential of morpholine derivatives in enhancing antioxidant capacity in biological systems (Munteanu & Apetrei, 2021).
Electrochemical Applications
The study of electrochemical reduction mechanisms of morpholine-containing compounds illuminates their potential in ionic liquids and other organic salts. This research offers insights into the selection and design of morpholine derivatives for specific electrochemical characteristics, providing a pathway for the development of novel electrochemical systems (Lane, 2012).
Synthetic Approaches to Spiro-Alkaloids
The synthesis of spiro-alkaloids with morpholine moieties, such as acortatarins and shensongines, highlights the significance of morpholine in producing compounds with potent antioxidative properties. This review sheds light on synthetic strategies for accessing these alkaloids, opening avenues for the creation of new therapeutics for diseases linked to reactive oxygen species (Faisal et al., 2018).
properties
IUPAC Name |
morpholin-4-yl(pyrrolidin-3-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9(8-1-2-10-7-8)11-3-5-13-6-4-11;/h8,10H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXZGWTXOXEXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Pyrrolidinylcarbonyl)-morpholine HCl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2773350.png)



![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2773359.png)
![(E)-4-acetyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2773360.png)


![2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773364.png)

![6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2773366.png)
![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2773370.png)
